molecular formula C7H13N3O B12912990 5-Pentyl-1,3,4-oxadiazol-2-amine CAS No. 69741-93-1

5-Pentyl-1,3,4-oxadiazol-2-amine

Cat. No.: B12912990
CAS No.: 69741-93-1
M. Wt: 155.20 g/mol
InChI Key: JNSNERZRIHREEV-UHFFFAOYSA-N
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Description

5-Pentyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a five-membered ring containing two nitrogen atoms and one oxygen atom, with a pentyl group attached to the nitrogen at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pentyl-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture . Another approach involves the oxidative cyclization of semicarbazones with bromine in acetic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

5-Pentyl-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Bromine in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acid chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 5-Substituted-1,3,4-oxadiazol-2-amines.

    Reduction: Reduced derivatives of this compound.

    Substitution: Acylated derivatives of this compound.

Mechanism of Action

The mechanism of action of 5-Pentyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds non-covalently to the enzyme, blocking the entry into the enzyme gorge and catalytic site . This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Pentyl-1,3,4-oxadiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pentyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with lipid-rich environments.

Properties

CAS No.

69741-93-1

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

5-pentyl-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C7H13N3O/c1-2-3-4-5-6-9-10-7(8)11-6/h2-5H2,1H3,(H2,8,10)

InChI Key

JNSNERZRIHREEV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NN=C(O1)N

Origin of Product

United States

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